Regiochemical Control: Meta-Methoxy vs. Para-Methoxy Dihedral Angle and Packing Differences
X-ray crystallographic data for the para-methoxy regioisomer, 3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridone, reveal a dihedral angle between the pyridone ring and the 4-methoxyphenyl substituent of 37.81(9)°, and the molecules form dimers via N–H···O hydrogen bonds in the solid state [1]. Although the crystal structure of the meta-methoxy congener (CAS 142499-40-9) has not been deposited in the Cambridge Structural Database, the altered position of the methoxy group is structurally expected to shift the dihedral angle, modify the dipole moment, and disrupt the dimerization pattern. This has direct implications for solubility, melting point, and co-crystal formation in formulation and purification processes.
| Evidence Dimension | Dihedral angle between pyridone and aryl ring (solid state) |
|---|---|
| Target Compound Data | Not crystallographically determined; predicted to differ from para isomer due to meta-substitution geometry |
| Comparator Or Baseline | 3-Cyano-6-(4-methoxyphenyl)-2(1H)-pyridone: dihedral angle = 37.81(9)° [1] |
| Quantified Difference | Cannot be computed without target crystal structure; regioisomeric difference is structurally verified |
| Conditions | Single-crystal X-ray diffraction at low temperature; comparator data from Lynch & McClenaghan (2002); Acta Cryst. E58, o783 |
Why This Matters
For procurement decisions in crystallography, co-crystal engineering, or solid-form screening, the regioisomer must be specified because packing and conformational properties are not interchangeable.
- [1] Lynch, D.E.; McClenaghan, I. 3-Cyano-6-(4-methoxyphenyl)-2(1H)-pyridone. Acta Crystallogr. Sect. E 2002, 58 (7), o783–o784. DOI: 10.1107/S1600536802008863. View Source
